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Compound of Interest

N-[4-(2-
Compound Name:
oxopropyl)phenyllacetamide

cat. No.: B1282052

Spectroscopic Data Analysis: N-(4-
acetylphenyl)acetamide as a Reference

N-(4-acetylphenyl)acetamide serves as a pertinent reference compound, differing from the
target molecule only by a single methylene group. The spectroscopic data for N-(4-
acetylphenyl)acetamide is well-documented and provides a strong basis for predicting the
spectral characteristics of N-[4-(2-oxopropyl)phenyl]acetamide.

Table 1: Summary of Spectroscopic Data for N-(4-
acetylphenyl)acetamide
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Spectroscopic Technique Data Type Observed Values

5 2.15 (s, 3H, -NHCOCH:s),
1H NMR Chemical Shift (5) 2.55 (s, 3H, -COCHs), 7.60 (d,
2H, Ar-H), 7.90 (d, 2H, Ar-H)

8 24.5 (-NHCOCHS), 26.5 (-
COCHs), 118.5 (Ar-C), 130.0

13C NMR Chemical Shift (5) (Ar-C), 132.0 (Ar-C), 142.5 (Ar-
C), 168.5 (-NHCOCHs), 197.0
(-COCHs)

~3300 (N-H stretch), ~1670
(Amide C=0 stretch), ~1660

IR Spectroscopy Wavenumber (cm~1)
(Ketone C=0 stretch), ~1600,
1530 (Aromatic C=C stretch)
Mass Spectrometry m/z 177 (M*), 162, 134, 92, 43

Note: The exact values may vary slightly depending on the solvent and instrument used.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIls, DMSO-de) in a 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 'H NMR Acquisition:
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o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of
2-5 seconds.

o Reference the spectrum to the solvent peak.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition:

o

Record a background spectrum of the empty ATR crystal.

[¢]

Record the sample spectrum over a range of 4000-400 cm™1,

[e]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).

« lonization: Employ an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

» Detection: The detector records the abundance of each ion at a specific m/z value.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and characteristic fragment ions.

Visualizations
Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Proposed Synthesis of N-[4-(2-
oxopropyl)phenyl]acetamide

A plausible synthetic route to N-[4-(2-oxopropyl)phenyl]acetamide could involve the
acetylation of 4-aminophenylacetone.

4-Aminophenylacetone

Acetylation N-[4-(2-oxopropyl)phenyl]acetamide
Acetic Anhydride

or
Acetyl Chloride
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Caption: A proposed synthetic pathway for N-[4-(2-oxopropyl)phenyl]acetamide.

Conclusion

While direct experimental data for N-[4-(2-oxopropyl)phenyl]lacetamide is not currently
available in the reviewed literature, the provided information on the analogous compound, N-(4-
acetylphenyl)acetamide, offers a solid foundation for researchers. The spectroscopic data and
general experimental protocols outlined in this guide can be effectively utilized for the
characterization and identification of the target molecule and other related compounds. The
proposed synthetic route provides a logical starting point for the chemical synthesis of N-[4-(2-
oxopropyl)phenyllacetamide. It is recommended that any future synthesis of this compound
be followed by thorough spectroscopic characterization to confirm its identity.

 To cite this document: BenchChem. ["spectroscopic data for N-[4-(2-
oxopropyl)phenyllacetamide (NMR, IR, MS)"]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1282052#spectroscopic-data-for-n-4-2-oxopropyl-
phenyl-acetamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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